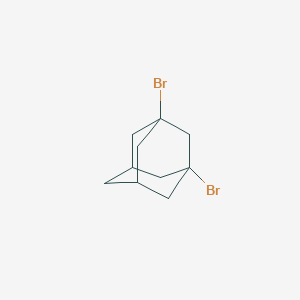

1,3-Dibromoadamantane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dibromoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWZKLMEOVIWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295483 | |

| Record name | 1,3-Dibromoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-53-9 | |

| Record name | 1,3-Dibromoadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dibromoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dibromoadamantane: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromoadamantane is a halogenated derivative of adamantane, a rigid tricyclic hydrocarbon. Its unique cage-like structure and the presence of two bromine atoms at the bridgehead positions make it a valuable building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and synthesis of this compound. Detailed experimental protocols and spectroscopic data are presented to aid researchers in their laboratory work.

Chemical Structure

This compound consists of a highly symmetrical and rigid adamantane core with two bromine atoms substituted at the tertiary carbon atoms, positions 1 and 3.[1] The adamantane framework is composed of three fused cyclohexane rings in chair conformations. The molecule has the chemical formula C₁₀H₁₄Br₂.[2][3]

The structure of this compound is characterized by its diamondoid cage, which imparts high thermal stability and lipophilicity. The carbon-bromine bonds are at bridgehead positions, which influences their reactivity.

Stereochemistry

A critical aspect of a molecule's properties is its stereochemistry. The adamantane cage itself is achiral. In the case of this compound, the substitution pattern does not introduce any chiral centers into the molecule. This is due to the presence of a plane of symmetry that passes through the C2 and C8 atoms and bisects the bond between the C1 and C3 atoms. As a result, this compound is an achiral molecule and does not exhibit stereoisomerism. It does not have enantiomers or diastereomers.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄Br₂ | [2][3] |

| Molecular Weight | 294.03 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 108-110 °C | [3] |

| Solubility | Soluble in organic solvents, insoluble in water. | [1][4] |

| CAS Number | 876-53-9 | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 2.87 (s, 2H), 2.30 (m, 8H), 2.26 (m, 2H), 1.70 (m, 2H) | [5] |

| ¹³C NMR (CDCl₃) | δ 62.5 (C-1,3), 59.3 (C-2), 47.4 (C-4, 8, 9, 10), 35.3 (C-5,7), 33.9 (C-6) | [5] |

| IR (KBr, cm⁻¹) | 2930, 2855 (C-H), 695 (C-Br) | [5] |

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | P n m a | [2] |

| a | 14.9792 Å | [2] |

| b | 9.7677 Å | [2] |

| c | 7.2734 Å | [2] |

| α, β, γ | 90° | [2] |

| Z | 4 | [2] |

Experimental Protocols

The synthesis of this compound is typically achieved through the direct bromination of adamantane. A detailed experimental protocol is provided below.

Synthesis of this compound from Adamantane

This procedure involves the electrophilic substitution of hydrogen atoms on the adamantane cage with bromine, catalyzed by a Lewis acid such as iron powder.

-

Materials:

-

Adamantane

-

Liquid Bromine

-

Iron powder

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium sulfite solution

-

Methanol

-

-

Procedure:

-

To a stirred mixture of adamantane and iron powder in dichloromethane at room temperature, add liquid bromine dropwise.

-

Maintain the reaction at room temperature and stir for 24 hours.

-

After the reaction is complete, quench the excess bromine by adding an aqueous sodium sulfite solution until the bromine color disappears.

-

Separate the organic layer.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product as a yellow solid.

-

Recrystallize the crude product from methanol to yield pure this compound as a white solid.[5]

-

Visualizations

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound from adamantane.

Diagram 2: Chemical Structure and Symmetry of this compound

References

Spectroscopic Analysis of 1,3-Dibromoadamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,3-dibromoadamantane (C₁₀H₁₄Br₂), a rigid bicyclic compound with applications in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.87 | s | 2H | H-2 |

| 2.30 | m | 8H | H-4, H-8, H-9, H-10 |

| 2.26 | m | 2H | H-5, H-7 |

| 1.70 | m | 2H | H-6 |

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 62.5 | C-1, C-3 |

| 59.3 | C-2 |

| 47.4 | C-4, C-8, C-9, C-10 |

| 35.3 | C-5, C-7 |

| 33.9 | C-6 |

Solvent: CDCl₃, Frequency: 75 MHz[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 2930 | C-H stretch (CH) |

| 2855 | C-H stretch (CH₂) |

| 695 | C-Br stretch |

Sample Preparation: KBr disk[1]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 294.03 | [M]⁺ (Molecular Ion) |

| 213/215 | [M-Br]⁺ |

| 133 | [M-2Br]⁺ |

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in about 0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a Varian Unity Plus-300 NMR spectrometer operating at a frequency of 300 MHz.[1] A standard single-pulse sequence was utilized with a spectral width sufficient to cover the expected chemical shift range of the adamantane protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same Varian Unity Plus-300 NMR spectrometer at a frequency of 75 MHz.[1] A proton-decoupled pulse sequence was employed to obtain a spectrum with single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: A KBr pellet was prepared for IR analysis. A small amount of this compound was finely ground with dry potassium bromide (KBr) powder. This mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was recorded using a Thermo Nicolet 380 FT-IR spectrometer with a Ge-KBr beam splitter.[1] The spectrum was scanned over the mid-infrared range (typically 4000-400 cm⁻¹) to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The mass spectrum of this compound was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was introduced into the GC, where it was vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization (EI) was used to generate the molecular ion and fragment ions.

Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation. The molecular weight of this compound is 294.026 g/mol .[3]

Visualization of Spectroscopic Analysis Workflow

The logical flow of the spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 1,3-Dibromoadamantane

This guide provides a comprehensive overview of the crystal structure and polymorphic behavior of this compound (1,3-DBrA), a halogenated derivative of the rigid tricyclic hydrocarbon, adamantane. Due to its unique structural properties, adamantane and its derivatives are of significant interest in medicinal chemistry and materials science.[1][2] This document summarizes the key crystallographic data, details the experimental methodologies for its characterization, and provides visual representations of its structural analysis workflow and comparative polymorphic behavior.

Crystal Structure and Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its molecular structure consists of a highly symmetrical adamantane cage with two bromine atoms substituted at the 1- and 3-bridgehead positions.[1]

Crystallographic Data

Unlike many other 1,3-disubstituted adamantane derivatives, this compound does not exhibit polymorphism.[3][4] It presents a single, ordered orthorhombic phase that remains stable up to its melting point.[3][4] This lack of a plastic crystalline phase is a distinguishing characteristic. The crystallographic data for this unique phase are summarized in Table 1.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 14.9792 |

| b (Å) | 9.7677 |

| c (Å) | 7.2734 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

| Z' | 0.5 |

| Melting Point | 382.1 ± 0.5 K |

Table 1: Crystallographic Data for this compound.[4][5]

Experimental Protocols

The characterization of the crystal structure and thermal behavior of this compound involves several key experimental techniques.

Synthesis of this compound

A common method for the synthesis of this compound is the direct bromination of adamantane.[6]

Materials:

-

Adamantane

-

Liquid bromine

-

Dichloromethane (CH₂Cl₂)

-

Iron powder

-

Aqueous sodium sulfite

-

Methanol

Procedure:

-

A stirred mixture of adamantane, dichloromethane, and iron powder is prepared at room temperature.

-

Liquid bromine is added to the mixture.

-

The reaction is allowed to proceed for 24 hours at room temperature.

-

The reaction mixture is then treated with aqueous sodium sulfite to quench excess bromine.

-

The organic layer is separated and concentrated to yield a yellow solid.

-

The crude product is recrystallized from methanol to obtain pure, white crystals of this compound.[6]

X-ray Powder Diffraction (XRPD)

XRPD is used to determine the crystal structure and phase purity of the synthesized compound.

Instrumentation:

-

Powder diffractometer with a copper X-ray source (Cu Kα radiation)

-

Sample holder

Procedure:

-

A finely ground powder of this compound is placed evenly on the sample holder.

-

The sample is irradiated with Cu Kα X-rays over a defined 2θ range.

-

The diffraction pattern is recorded.

-

The resulting diffractogram is analyzed to identify the crystal system and space group by comparing the peak positions and intensities with crystallographic databases.

Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal behavior of this compound, including its melting point and any phase transitions.

Instrumentation:

-

Differential Scanning Calorimeter

-

Aluminum crucibles

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum crucible.

-

An empty sealed crucible is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 K/min) under a continuous flow of inert gas.

-

The heat flow to the sample is measured as a function of temperature.

-

The resulting thermogram reveals endothermic or exothermic events, such as melting. For this compound, a single endothermic peak corresponding to its melting point is observed.[4]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for the characterization of this compound and its unique polymorphic behavior in comparison to other adamantane derivatives.

Conclusion

This compound stands out among its 1,3-disubstituted adamantane peers due to its lack of polymorphism, exhibiting a single, stable orthorhombic crystal phase up to its melting point. This unique characteristic, confirmed through X-ray powder diffraction and differential scanning calorimetry, makes it a valuable and predictable building block in the fields of medicinal chemistry and materials science. The detailed experimental protocols and structural data provided in this guide serve as a crucial resource for researchers working with this compound.

References

Solubility of 1,3-Dibromoadamantane in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-dibromoadamantane in common organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on presenting the available qualitative information and provides a detailed experimental protocol for the quantitative determination of its solubility.

Introduction

This compound is a halogenated derivative of adamantane, a rigid tricyclic hydrocarbon. Its unique cage-like structure and the presence of two bromine atoms at the bridgehead positions make it a valuable building block in organic synthesis, particularly in the development of new pharmaceutical agents and advanced materials.[1] A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, handling, and application in drug development and materials science. The principle of "like dissolves like" is the primary determinant of its solubility, with the bulky, non-polar adamantane core playing a significant role.[2]

Data Presentation: Qualitative Solubility

| Solvent Class | Solvent | Qualitative Solubility | Basis of Information |

| Halogenated | Dichloromethane | Soluble[1][3] | Direct solubility statements |

| Chloroform | Soluble[1], Slightly Soluble[6] | Direct solubility statements | |

| Carbon Tetrachloride | Soluble in hot solvent | Implied from purification procedures for related compounds[7] | |

| Esters | Ethyl Acetate | Slightly Soluble[6] | Direct solubility statements |

| Alcohols | Methanol | Soluble in hot solvent[4][5] | Recrystallization solvent |

| Ethanol | Soluble in hot solvent[4] | Recrystallization solvent | |

| Isopropanol | Soluble in hot solvent[4][8] | Recrystallization solvent | |

| n-Butanol | Soluble in hot solvent[4] | Recrystallization solvent | |

| Propanol | Soluble in hot solvent[4] | Recrystallization solvent | |

| Ketones | Acetone | Soluble in hot solvent[4] | Recrystallization solvent |

| Aprotic Polar | N,N-Dimethylformamide (DMF) | Expected to be soluble | Inferred from behavior of similar adamantane derivatives[9] |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Inferred from behavior of similar adamantane derivatives[9] | |

| Non-polar | Hexane | Sparingly soluble to insoluble at room temperature | General behavior of adamantane derivatives |

| Toluene | Sparingly soluble to insoluble at room temperature | General behavior of adamantane derivatives | |

| Aqueous | Water | Insoluble[5][6] | Direct solubility statements |

Experimental Protocol: Determination of Thermodynamic Solubility using the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a crystalline compound in a solvent.[2][10]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of crystalline this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture at a constant speed for a sufficient duration (typically 24-72 hours) to ensure that the dissolution and crystallization processes have reached equilibrium.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.[2]

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.[2]

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.[6] Due to the lack of a strong chromophore, derivatization might be necessary for UV-Vis detection in HPLC, or alternatively, a mass spectrometer detector could be used.[1]

-

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 876-53-9: this compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Methodological & Application

Synthesis of 1,3-Disubstituted Adamantane Derivatives from 1,3-Dibromoadamantane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of 1,3-disubstituted adamantane derivatives starting from the commercially available 1,3-dibromoadamantane. The unique rigid and lipophilic nature of the adamantane cage makes it a valuable scaffold in medicinal chemistry and materials science. These protocols outline key synthetic transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, offering a practical guide for accessing a diverse range of functionalized adamantane building blocks.

Introduction

The adamantane core, a rigid tricyclic hydrocarbon, is a prominent structural motif in modern drug design and materials science. Its three-dimensional structure and high lipophilicity can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. 1,3-Disubstituted adamantanes are particularly valuable as they provide a rigid scaffold for the precise spatial orientation of functional groups. This compound serves as a versatile and readily accessible starting material for the synthesis of these derivatives through various chemical transformations.

This guide details established methods for the conversion of this compound into a range of derivatives, including diamines, diols, diaryls, diethynyls, and other disubstituted adamantanes. The protocols provided are based on literature precedents and are intended to be a resource for researchers in academic and industrial settings.

Synthetic Pathways Overview

The primary strategies for the functionalization of this compound involve nucleophilic substitution and metal-catalyzed cross-coupling reactions. The tertiary nature of the bridgehead carbons in the adamantane cage favors S_N1-type reactions in nucleophilic substitutions. For carbon-carbon and carbon-heteroatom bond formation, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be employed, although the steric hindrance of the adamantyl group can present challenges.

Ad(Br)₂ + 2 CO(NH₂)₂ --[TFA, Diphenyl ether, 180°C]--> Ad(NH₂)₂```

Materials:

-

This compound

-

Urea

-

Trifluoroacetic acid (TFA)

-

Diphenyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), urea (3.0 eq), and diphenyl ether.

-

Add trifluoroacetic acid (2.0 eq) to the mixture.

-

Heat the reaction mixture to 180 °C with stirring for 1.5 hours. 4[1]. Cool the mixture and extract with chloroform.

-

Wash the organic layer with 2M HCl.

-

Basify the aqueous layer with NaOH solution to pH 11.

-

Extract the aqueous layer with chloroform.

-

Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1,3-diaminoadamantane.

Quantitative Data:

| Reactant Ratio (Dibromoadamantane:Urea:TFA) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 : 3 : 2 | 180 | 1.0 | 68.9 | |

| 1 : 3 : 3 | 180 | 1.5 | 71.2 |

This protocol outlines the hydrolysis of this compound to 1,3-dihydroxyadamantane.

[2]Reaction Scheme:

Materials:

-

This compound

-

Formic acid

-

Sodium formate

-

Water

Procedure:

-

In a suitable reactor, dissolve this compound (1.0 eq) in formic acid.

-

Add sodium formate (excess) to the solution.

-

Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and add water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain crude 1,3-dihydroxyadamantane.

-

The crude product can be purified by recrystallization.

Quantitative Data:

| Method | Reagents | Yield (%) | Purity (%) | Reference |

| Hydrolysis | Formic acid, Sodium formate | >90 | >99 | Patent Data |

Palladium-Catalyzed Cross-Coupling Reactions

While challenging due to steric hindrance, palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of C-C and C-N bonds at the adamantane bridgehead positions.

This protocol describes a Grignard reagent-based coupling, which serves as an alternative to a direct Suzuki coupling for the synthesis of 1,3-di(aryl)adamantanes.

Reaction Scheme:

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (catalyst)

-

Saturated ammonium chloride solution

Procedure: Part A: Preparation of Arylmagnesium Bromide

-

Activate magnesium turnings (2.5 eq) with a crystal of iodine in a flame-dried flask under an inert atmosphere.

-

Add a solution of the aryl bromide (2.5 eq) in anhydrous THF dropwise to the activated magnesium.

-

Maintain a gentle reflux during the addition. After the addition is complete, continue to reflux for 1-2 hours.

Part B: Coupling Reaction

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Slowly add the prepared Grignard reagent to the solution of this compound.

-

Allow the reaction to warm to room temperature and then reflux for 12-24 hours.

-

Cool the reaction to 0 °C and quench with saturated ammonium chloride solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

This protocol is adapted from the synthesis of a dimethylated analog and describes the conversion of this compound to 1,3-diethynyladamantane.

Reaction Scheme:

Caption: Generalized S_N1 mechanism for nucleophilic substitution.

Caption: General workflow for cross-coupling reactions.

Summary of Synthetic Methods and Yields

| Derivative | Synthetic Method | Key Reagents | Typical Yield (%) |

| 1,3-Diaminoadamantane | Nucleophilic Substitution | Urea, Trifluoroacetic acid | 69-71 |

| 1,3-Dihydroxyadamantane | Hydrolysis | Formic acid, Sodium formate | >90 |

| 1,3-Di(p-tolyl)adamantane | Grignard Coupling | p-Tolylmagnesium bromide | Moderate (protocol available) |

| 1,3-Diethynyladamantane | Alkylation/Dehydrohalogenation | Vinyl bromide, AlBr₃, t-BuOK | ~50 (for dimethyl analog) |

Conclusion

This compound is a valuable starting material for the synthesis of a wide array of 1,3-disubstituted adamantane derivatives. The protocols outlined in this document provide a foundation for accessing key structural motifs for applications in drug discovery and materials science. While nucleophilic substitutions are generally high-yielding, cross-coupling reactions on the sterically hindered adamantane core may require careful optimization of reaction conditions. Further exploration of modern palladium catalysis, including the use of specialized ligands and reaction conditions, is likely to expand the scope and efficiency of these transformations.

References

Application of 1,3-Dibromoadamantane in the Synthesis of Key Pharmaceutical Intermediates

Introduction

1,3-Dibromoadamantane is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its rigid, three-dimensional adamantane core imparts unique physicochemical properties to target molecules, such as high lipophilicity, metabolic stability, and a defined spatial orientation of functional groups. These characteristics are highly desirable in drug design, often leading to improved pharmacokinetic and pharmacodynamic profiles. The two bromine atoms at the bridgehead positions (1 and 3) provide reactive sites for nucleophilic substitution and other transformations, enabling the construction of complex molecular architectures. This document outlines the application of this compound in the synthesis of two key pharmaceutical intermediates: 1,3-adamantanediol, a precursor to the antidiabetic drug Saxagliptin, and 1,3-diaminoadamantane, a scaffold for antiviral and neuroprotective agents.

Synthesis of 1,3-Adamantanediol

1,3-Adamantanediol is a key intermediate in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis of 1,3-adamantanediol from this compound is achieved through a hydrolysis reaction.

Quantitative Data for the Synthesis of 1,3-Adamantanediol

| Starting Material | Reagents/Solvent | Reaction Conditions | Product | Yield (%) |

| This compound | Pyridine-Water | Not specified | 1,3-Adamantanediol | Not specified |

| This compound | Acetone-Water | Reflux, 3 hours | 1,3-Adamantanediol | Not specified |

Experimental Protocol: Hydrolysis of this compound to 1,3-Adamantanediol

Objective: To synthesize 1,3-adamantanediol by the hydrolysis of this compound.

Materials:

-

This compound

-

Acetone

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a mixture of acetone and water.

-

Heat the mixture to reflux with vigorous stirring.

-

Maintain the reflux for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude 1,3-adamantanediol is purified by recrystallization from an appropriate solvent to afford the final product as a white solid.

Synthesis of 1,3-Diaminoadamantane

1,3-Diaminoadamantane is a valuable intermediate for the synthesis of various biologically active compounds, including potential antiviral and neuroprotective agents. Its synthesis from this compound involves a nucleophilic substitution reaction with urea in the presence of an acid catalyst.

Quantitative Data for the Synthesis of 1,3-Diaminoadamantane

| Starting Material | Reagents/Solvent | Reaction Conditions | Product | Yield (%) |

| This compound | Urea, Trifluoroacetic acid, Diphenyl ether | 180 °C, 1.5 hours | 1,3-Diaminoadamantane | 68.9 - 71.2[1] |

Experimental Protocol: Synthesis of 1,3-Diaminoadamantane from this compound

Objective: To synthesize 1,3-diaminoadamantane from this compound and urea.[1]

Materials:

-

This compound

-

Urea

-

Trifluoroacetic acid (TFA)

-

Diphenyl ether

-

Round-bottom flask

-

Oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Chloroform

-

2M Hydrochloric acid

-

Sodium hydroxide solution

-

Magnesium sulfate

-

Rotary evaporator

Procedure:

-

Pre-heat an oil bath to 140 °C.

-

To a round-bottom flask, add a quantitative amount of this compound, urea, trifluoroacetic acid, and diphenyl ether.

-

Immerse the flask in the pre-heated oil bath and stir the mixture.

-

Increase the temperature to 180 °C and maintain for 1.5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The reaction mixture is worked up by acidification with 2M HCl, followed by neutralization with a sodium hydroxide solution to a pH of 11.

-

The aqueous layer is extracted with chloroform.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1,3-diaminoadamantane.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis Workflow for 1,3-Adamantanediol

Caption: Workflow for the synthesis of 1,3-adamantanediol from this compound.

Synthesis Workflow for 1,3-Diaminoadamantane

References

Application of 1,3-Dibromoadamantane in Polymer Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromoadamantane is a versatile, halogenated derivative of adamantane, a rigid, cage-like hydrocarbon.[1] Its unique three-dimensional structure and the reactivity of the bromine atoms at the bridgehead positions make it a valuable building block in polymer chemistry.[1][2] The incorporation of the bulky and thermally stable adamantane cage into polymer backbones can significantly enhance material properties, including thermal stability, glass transition temperature, and solubility.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced polymers.

Application Notes

The primary applications of this compound in polymer chemistry are as a precursor to monomers for various polymerization techniques. The rigid adamantane core imparts desirable properties to the resulting polymers.

Precursor for Acyclic Diene Metathesis (ADMET) Polymerization

This compound serves as a starting point for the synthesis of α,ω-diene monomers containing a central adamantane unit. These monomers can then undergo ADMET polymerization to yield well-defined poly(1,3-adamantylene alkylene)s.[1][5] This method allows for the precise placement of the bulky adamantane cage within a polyethylene-like backbone, a concept known as "defect engineering."[4][5]

The resulting polymers exhibit exceptional thermal stability, with decomposition temperatures exceeding 450°C.[1][5] By varying the length of the alkylene chains between the adamantane units, the crystallinity and melting point of the polymers can be systematically tuned.[4][5] These materials are of interest for high-performance applications where thermal resistance is critical.

Synthesis of Monomers for Polyimides and Other High-Performance Polymers

This compound can be converted to 1,3-diaminoadamantane.[3] This diamine is a valuable monomer for the synthesis of polyimides and other high-performance polymers. The incorporation of the adamantane cage into the polymer backbone disrupts chain packing, which can improve solubility while maintaining high thermal stability and glass transition temperatures.[3]

Ring-Opening Polymerization (ROP)

This compound is a key precursor for the synthesis of 1,3-dehydroadamantane, a highly strained propellane derivative.[6] This strained molecule can undergo cationic ring-opening polymerization to produce poly(1,3-adamantane).[6] While the unsubstituted poly(1,3-adamantane) is often insoluble, introducing solubilizing groups onto the adamantane ring can yield processable polymers with very high thermal stability.[5][6]

Precursor for Coordination Polymers

This compound can be used to synthesize bifunctional ligands for the creation of coordination polymers. For example, it can be reacted with 1,2,4-triazole to form 1,3-bis(1,2,4-triazol-1-yl)adamantane. This rigid ligand can then be used to construct one- and two-dimensional coordination polymers with metal ions.[7]

Experimental Protocols

Protocol 1: Synthesis of Poly(1,3-adamantylene alkylene)s via ADMET Polymerization

This protocol is adapted from the synthesis of precision poly(1,3-adamantylene alkylene)s.[1][5]

Step 1: Synthesis of α,ω-Diene Monomers (M-1,3-Ad-m)

This step involves a copper-catalyzed cross-coupling reaction to attach alkene chains to the 1 and 3 positions of the adamantane core. While the direct use of this compound is not explicitly detailed in the reference, a similar synthetic strategy is employed to create the di-functionalized adamantane monomers.

Step 2: Acyclic Diene Metathesis (ADMET) Polycondensation

-

Charge a flame-dried Schlenk tube equipped with a stir bar with the desired 1,3-adamantyl diene monomer (e.g., M-1,3-Ad-7 or M-1,3-Ad-9) (1.00 equivalent).

-

Degas the monomer in the liquid state for 2 hours by alternating between vacuum (10⁻³ mbar) and purging with argon.

-

Under an argon atmosphere, add Grubbs catalyst 1st generation (0.03 equivalents) to the monomer.

-

Conduct the polymerization under reduced pressure at ambient temperature for 2 hours, followed by 24 hours at 65°C.

-

The resulting viscous polymer is diluted in toluene (2 mL) and precipitated in cold methanol (30 mL). This precipitation step is repeated twice.

-

The purified unsaturated polymer is then dried.

Step 3: Hydrogenation of the Unsaturated Polymer

-

Dissolve the unsaturated polymer (1.00 equivalent) in o-xylene (10–12 mL).

-

Add tripropylamine (3.80 equivalents) and p-toluenesulfonohydrazide (3.00 equivalents).

-

Heat the mixture to 135°C to carry out the hydrogenation.

-

Monitor the completion of the reaction by ¹H NMR spectroscopy, looking for the disappearance of the internal alkene signal at approximately 5.4 ppm.

Protocol 2: Synthesis of 1,3-Diaminoadamantane from this compound

This protocol is based on the amination of this compound with urea.[3]

-

In a round-bottom flask, add this compound, urea, and trifluoroacetic acid to diphenyl ether, which serves as a high-boiling solvent.

-

Pre-heat the flask to 140°C in an oil bath.

-

The reaction mixture is then subjected to acidification, neutralization, and extraction to purify the 1,3-diaminoadamantane product.

Data Presentation

Table 1: Properties of Poly(1,3-adamantylene alkylene)s Synthesized via ADMET

| Polymer | Number of Methylene Spacers (Z) | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) | Tm (°C) | Td,5% (°C) |

| P-1,3-Ad-10 | 10 | 18.0 | 33.1 | 1.8 | Amorphous | 456 |

| P-1,3-Ad-16 | 16 | 21.0 | 37.9 | 1.8 | 58 | 455 |

| P-1,3-Ad-18 | 18 | 21.3 | 42.1 | 2.0 | 62 | 453 |

| P-1,3-Ad-20 | 20 | 22.0 | 44.8 | 2.0 | 63 | 452 |

Data sourced from Macromolecules 2019, 52, 12, 4531–4540.[5] Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index, Tm = Melting temperature, Td,5% = Temperature at 5% weight loss.

Mandatory Visualization

Caption: Workflow for the synthesis of poly(1,3-adamantylene alkylene)s.

Caption: Synthesis of 1,3-diaminoadamantane from this compound.

References

- 1. Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Nucleophilic Substitution Reactions of 1,3-Dibromoadamantane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving 1,3-dibromoadamantane. The unique, rigid cage-like structure of the adamantane core dictates a preference for SN1-type reactions at its bridgehead positions. These reactions are pivotal for the synthesis of a wide array of disubstituted adamantane derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Mechanistic Overview: The SN1 Pathway

Nucleophilic substitution reactions at the tertiary bridgehead carbons of this compound proceed exclusively through a stepwise SN1 mechanism. The rigid adamantane framework sterically hinders the backside attack required for a concerted SN2 reaction. The reaction is initiated by the departure of a bromide leaving group, forming a relatively stable tertiary carbocation. This rate-determining step is followed by a rapid attack of a nucleophile on the carbocation intermediate.

Caption: Generalized SN1 reaction pathway for this compound.

Comparative Data of Nucleophilic Substitution Reactions

The following table summarizes the reaction of this compound with various nucleophiles, providing a comparative overview of reaction conditions and yields.

| Nucleophile | Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Amine (via Urea) | Urea | 1,3-Diaminoadamantane | Diphenyl ether | 180 | 1.5 | 71.2 | [1][2] |

| Hydroxide (via Formate) | Formic acid, Sodium formate | 1,3-Adamantanediol | Not specified | Not specified | Not specified | > 90 | |

| Alkoxide | Sodium methoxide | 1-Methoxyadamantane* | Methanol | 175 | Not specified | 88 | |

| Triazole | 1,2,4-Triazole | 1,3-Bis(1,2,4-triazolyl)adamantane | Not specified | Not specified | Not specified | Not specified | [3] |

*Note: The reaction with sodium methoxide results in a rearranged product, 1-methoxyadamantane, and adamantane (12%) as a byproduct, not the expected 1,3-dimethoxyadamantane.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diaminoadamantane

This protocol details the synthesis of 1,3-diaminoadamantane from this compound using urea as the nitrogen source.[1][2]

Materials:

-

This compound

-

Urea

-

Trifluoroacetic acid (TFA)

-

Diphenyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound, urea, and diphenyl ether.

-

Add a catalytic amount of trifluoroacetic acid to the mixture.

-

Heat the reaction mixture to 180°C and maintain for 1.5 hours.

-

Cool the mixture and add 2M HCl to dissolve the product.

-

Separate the aqueous layer and basify with NaOH solution until the pH is approximately 11.

-

Extract the aqueous layer with chloroform.

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude 1,3-diaminoadamantane can be further purified by recrystallization.

References

Application Note: Synthesis of 1,3-Adamantanediol from 1,3-Dibromoadamantane

Introduction

1,3-Adamantanediol is a key intermediate in the synthesis of advanced polymers, functional materials, and pharmaceutical compounds. Its rigid, cage-like structure imparts unique properties such as high thermal stability and chemical resistance to materials incorporating this moiety. This application note provides a detailed protocol for the synthesis of 1,3-adamantanediol via the hydrolysis of 1,3-dibromoadamantane, a common synthetic route. The procedure outlined below is intended for researchers, scientists, and professionals in drug development and materials science.

Overall Reaction

The synthesis involves the nucleophilic substitution of the bromide groups in this compound with hydroxyl groups from water. This hydrolysis reaction is typically facilitated by a co-solvent to improve the solubility of the starting material.

Reaction Scheme:

Experimental Protocol

This protocol is based on established methods for the hydrolysis of 1,3-dihaloadamantanes.[1] Specifically, the use of an acetone-water mixture at reflux has been reported to yield the desired product.[1]

Materials:

-

This compound (C10H14Br2)

-

Acetone (CH3COCH3), analytical grade

-

Deionized Water (H2O)

-

Sodium Bicarbonate (NaHCO3), saturated solution

-

Sodium Chloride (NaCl), saturated solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Ethyl Acetate (C4H8O2), for extraction

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and crystallization

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10.0 g, 34.0 mmol).

-

Solvent Addition: To the flask, add a 1:1 (v/v) mixture of acetone and deionized water (100 mL).

-

Reaction: Heat the mixture to reflux with vigorous stirring. Maintain the reflux for a minimum of 3 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the hydrobromic acid formed during the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Work-up - Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation of Product: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1,3-adamantanediol as a solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate or acetone/hexane) to afford a white crystalline solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 1,3-adamantanediol from this compound. The characterization data is based on a highly pure sample of 1,3-adamantanediol obtained from a similar synthetic approach.[1]

| Parameter | Value | Reference |

| Reactant | This compound | |

| Product | 1,3-Adamantanediol | |

| Molecular Formula | C10H16O2 | |

| Molecular Weight | 168.23 g/mol | |

| Appearance | White solid | [1] |

| Melting Point | ~325 °C | [1] |

| ¹H NMR (600 MHz, DMSO-d₆) | δ 4.08 (s, 2H), 1.46 (p, J = 3.2 Hz, 2H), 0.86 (d, J = 24.5 Hz, 6H), 0.84 (s, 4H), 0.72 (t, J = 3.2 Hz, 2H) | [1] |

| ¹³C NMR (151 MHz, DMSO-d₆) | δ 61.76, 44.31, 35.74, 26.91, 23.63 | [1] |

| IR (KBr, cm⁻¹) | 3217, 2931, 2922, 2856, 1452, 1361, 1342, 1319, 1295, 1240, 1133, 1109, 1029, 959, 945, 911, 828, 782, 722, 676 | [1] |

| GCMS (m/z) | Calculated for C10H16O2 [M-H]⁺: 167.233; Observed: 168.1 | [1] |

| Purity (Typical) | >99% after recrystallization | [1] |

| Isolated Yield (Typical) | While not explicitly stated for this exact reaction, yields for similar adamantane hydrolyses can be high. A related synthesis from 1,3-dichloro adamantane reports a yield of 95%. | [1] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 1,3-adamantanediol from this compound.

Caption: Workflow for the synthesis of 1,3-adamantanediol.

Reaction Pathway

The diagram below outlines the chemical transformation from the starting material to the final product.

Caption: Chemical reaction for the hydrolysis of this compound.

References

Preparation of Organometallic Reagents from 1,3-Dibromoadamantane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of various organometallic reagents derived from 1,3-dibromoadamantane. The unique, rigid, and three-dimensional structure of the adamantane cage makes these reagents valuable building blocks in medicinal chemistry, materials science, and organic synthesis. The protocols outlined below cover the generation of organolithium, organomagnesium (Grignard), and organozinc reagents, offering pathways to novel disubstituted adamantane derivatives.

Introduction

This compound is a key starting material for accessing 1,3-disubstituted adamantane scaffolds. The conversion of its carbon-bromine bonds at the bridgehead positions into carbon-metal bonds opens up a wide array of synthetic possibilities, allowing for the introduction of various functional groups through reactions with electrophiles. However, the steric hindrance at these tertiary bridgehead positions presents unique challenges, often requiring specific reaction conditions and activation methods for the successful formation of the desired organometallic species. These notes provide detailed methodologies to overcome these challenges and effectively utilize this compound in the synthesis of complex molecules.

Data Presentation: A Comparative Overview of Synthetic Parameters

The following table summarizes the key parameters for the preparation of different organometallic reagents from this compound.

| Organometallic Reagent | Metal/Reagent | Solvent | Typical Temperature | Key Considerations |

| 1,3-Dilithioadamantane (in situ) | Lithium metal (dispersion or wire) | Anhydrous THF or Diethyl ether | Room Temperature | Highly reactive intermediate, typically used in situ for subsequent reactions like intramolecular coupling. |

| 1,3-Adamantanediylbis(magnesium bromide) | Magnesium turnings (activated) | Anhydrous THF or Diethyl ether | Reflux | Activation of magnesium is crucial. Steric hindrance can make the reaction sluggish. |

| 1,3-Bis(bromozincio)adamantane | Activated Zinc (Rieke Zinc) or Transmetalation | Anhydrous THF | Room Temperature to Reflux | Direct insertion requires highly reactive zinc. Transmetalation from the dilithio or di-Grignard reagent is a viable alternative. |

Experimental Protocols

Important Safety Note: All reactions involving organometallic reagents must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Organolithium reagents, in particular, can be pyrophoric. Appropriate personal protective equipment should be worn at all times.

Protocol 1: Preparation of 1,3-Dilithioadamantane and in situ Intramolecular Coupling to form 1,3-Dehydroadamantane

This protocol describes the formation of 1,3-dilithioadamantane as a transient intermediate, which undergoes a subsequent intramolecular Wurtz-type coupling to yield 1,3-dehydroadamantane.[1][2] The successful formation of 1,3-dehydroadamantane serves as strong evidence for the in situ generation of the 1,3-dilithio species.

Materials:

-

This compound

-

Lithium metal (as a fine wire or dispersion)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous pentane or hexane (for washing lithium)

-

Argon or Nitrogen gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere, place freshly cut lithium metal (4.0 equivalents) into a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Wash the lithium with anhydrous pentane or hexane to remove any oil, and then remove the solvent via cannula.

-

Add anhydrous THF to the flask to cover the lithium.

-

Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in a separate flame-dried Schlenk flask.

-

Slowly add the this compound solution to the vigorously stirred lithium dispersion at room temperature.

-

The reaction is typically exothermic and may require occasional cooling in a water bath to maintain a gentle reflux.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the consumption of the lithium metal and the formation of a grayish suspension.

-

The resulting mixture contains 1,3-dehydroadamantane, which can be further purified or used in subsequent reactions. The formation of this product confirms the transient existence of 1,3-dilithioadamantane.

Protocol 2: Preparation of 1,3-Adamantanediylbis(magnesium bromide) (Di-Grignard Reagent)

The formation of Grignard reagents at the sterically hindered bridgehead positions of adamantane is challenging.[3] This protocol adapts established methods for preparing mono-Grignard reagents from 1-bromoadamantane, emphasizing the critical need for magnesium activation.

Materials:

-

This compound

-

Magnesium turnings

-

Iodine (crystal) or 1,2-Dibromoethane (for activation)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Argon or Nitrogen gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Place magnesium turnings (2.5 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

-

Activate the magnesium by adding a small crystal of iodine and gently warming the flask until the purple vapor sublimes onto the magnesium surface. Alternatively, add a few drops of 1,2-dibromoethane to the magnesium in a small amount of anhydrous THF; the evolution of ethene gas indicates activation.

-

Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion of the this compound solution to the activated magnesium. The reaction should initiate, as indicated by gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 4-6 hours to ensure complete reaction.

-

The resulting dark gray to brown solution contains the di-Grignard reagent, 1,3-adamantanediylbis(magnesium bromide). The concentration of the reagent can be determined by titration before use in subsequent reactions.

Protocol 3: Proposed Synthesis of 1,3-Bis(bromozincio)adamantane (Di-Organozinc Reagent)

Direct preparation of organozinc reagents from alkyl halides can be sluggish. Two common approaches are the use of highly activated "Rieke" zinc or transmetalation from a pre-formed organolithium or Grignard reagent.

Method A: Direct Insertion using Rieke Zinc

Materials:

-

This compound

-

Rieke Zinc (prepared from the reduction of ZnCl₂ with lithium naphthalenide)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Prepare a suspension of freshly prepared Rieke Zinc (2.5 equivalents) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred zinc suspension at room temperature.

-

The reaction mixture is typically stirred at room temperature for 24-48 hours. Gentle heating may be required to facilitate the reaction.

-

The formation of the di-organozinc reagent can be confirmed by quenching an aliquot with an electrophile (e.g., iodine) and analyzing the products.

Method B: Transmetalation from 1,3-Dilithioadamantane

Materials:

-

1,3-Dilithioadamantane (prepared in situ as described in Protocol 1)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Prepare a solution/suspension of 1,3-dilithioadamantane in situ from this compound and lithium metal as described in Protocol 1.

-

In a separate flame-dried Schlenk flask, prepare a solution of anhydrous zinc chloride (2.2 equivalents) in anhydrous THF.

-

Cool the 1,3-dilithioadamantane mixture to -78 °C (dry ice/acetone bath).

-

Slowly add the zinc chloride solution to the cold dilithioadamantane mixture via cannula with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

The resulting solution contains 1,3-bis(chlorozincio)adamantane, which is ready for use in subsequent coupling reactions (e.g., Negishi coupling).

Visualizations

Experimental Workflow for Di-Grignard Reagent Synthesis

Caption: Workflow for the synthesis of 1,3-adamantanediylbis(magnesium bromide).

Logical Relationship of Organometallic Reagent Preparation

Caption: Synthetic pathways to organometallic reagents from this compound.

References

Application Notes and Protocols: The Role of 1,3-Dibromoadamantane in Antiviral Agent Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 1,3-dibromoadamantane in the synthesis of novel antiviral agents. It includes detailed experimental protocols for the synthesis of key adamantane derivatives, a summary of their antiviral activity, and an exploration of their mechanisms of action, including their influence on host cell signaling pathways.

Introduction

Adamantane and its derivatives have long been recognized for their therapeutic potential, particularly as antiviral agents. The rigid, lipophilic, cage-like structure of the adamantane core serves as a valuable scaffold in medicinal chemistry, contributing to favorable pharmacokinetic properties. This compound is a key starting material for the synthesis of a variety of 1,3-disubstituted adamantane derivatives, offering a versatile platform for the development of new antiviral compounds. This document focuses on the synthesis and antiviral applications of two such derivatives: 1,3-diaminoadamantane and 1,3-bis(1,2,4-triazol-1-yl)adamantane.

Data Presentation

The following tables summarize the synthetic yields for key compounds derived from this compound and the antiviral activity of related adamantane derivatives against various viruses. While specific IC50 values for 1,3-diaminoadamantane and 1,3-bis(1,2,4-triazol-1-yl)adamantane are not extensively reported in publicly available literature, the data for analogous compounds provide a strong rationale for their investigation as potential antiviral agents.

Table 1: Synthesis of Antiviral Precursors from this compound

| Compound | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| 1,3-Diaminoadamantane | Urea, Trifluoroacetic Acid | Diphenyl ether | Heating | 71.2 | [1] |

| 1,3-Bis(1,2,4-triazol-1-yl)adamantane | 1,2,4-Triazole | None (neat) | 180°C, 16h | ~41 (for the mixture of isomers) | [2] |

Table 2: Antiviral Activity of Adamantane Derivatives

| Compound | Virus | Assay | IC50 (µM) | Reference |

| Amantadine | Influenza A/H1N1 (Wild-Type) | Plaque Reduction | ~0.3 | [3] |

| Rimantadine | Influenza A/H1N1 (Wild-Type) | Plaque Reduction | ~0.2 | [3] |

| Glycyl-rimantadine | Influenza A/Hong Kong/68 (H3N2) | Not Specified | 0.11 | [3] |

| Spiro-adamantane amine | Influenza A/H3N2 | Not Specified | 12-fold more active than amantadine | [3] |

| Novel Aminoadamantane Derivative [I] | SARS-CoV-2 | Vero CCL-81 cells | 0.32 | [4] |

| Amantadine | SARS-CoV-2 | Vero E6 cells | 83-119 | [5] |

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diaminoadamantane

This protocol is adapted from the method described by Zhu, Guo, and Yang.[1]

Materials:

-

This compound

-

Urea

-

Trifluoroacetic acid (TFA)

-

Diphenyl ether

-

Chloroform (CHCl3)

-

Hydrochloric acid (HCl), 2M solution

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO4)

Procedure:

-

In a suitable reaction vessel, combine this compound and urea in a molar ratio of 1:2~10.

-

Add diphenyl ether as a high-boiling point solvent.

-

Add trifluoroacetic acid to the mixture.

-

Heat the reaction mixture in an oil bath to the desired temperature and stir.

-

After the reaction is complete (monitor by TLC or GC-MS), cool the mixture to 50°C.

-

Add 2M HCl solution and stir to dissolve the product.

-

Filter the mixture to remove any insoluble impurities.

-

Basify the filtrate to pH 11 with NaOH solution.

-

Extract the aqueous layer with chloroform.

-

Dry the combined organic extracts over anhydrous MgSO4.

-

Concentrate the organic phase by vacuum distillation to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 1,3-Bis(1,2,4-triazol-1-yl)adamantane

This protocol is based on the work of Marchenko and Potapov.[2]

Materials:

-

This compound

-

1,2,4-Triazole

-

Ethanol-water (1:1) mixture

-

Sodium hydroxide (NaOH), 2.5 M solution

-

Chloroform (CHCl3)

Procedure:

-

In a sealed PTFE reaction vessel, thoroughly mix powdered this compound and 1,2,4-triazole (a 1:4 molar ratio is suggested).

-

Heat the sealed vessel in an oven at 180°C for 16 hours.

-

After cooling to room temperature, dissolve the resulting glassy residue in an ethanol-water (1:1) mixture.

-

Neutralize the solution with 2.5 M NaOH.

-

Extract the aqueous solution with chloroform.

-

Separate the organic layer and remove the solvent on a rotary evaporator to obtain the crude product, which will be a mixture of 1,3-bis(1,2,4-triazol-1-yl)adamantane and 1-(1,2,4-triazol-1-yl)-3-(1,2,4-triazol-4-yl)adamantane.

-

The isomers can be separated by column chromatography.

Mechanism of Action and Signaling Pathways

The antiviral activity of adamantane derivatives is multifaceted. The most well-characterized mechanism, particularly against influenza A virus, is the inhibition of the M2 proton channel.[6] This viral ion channel is crucial for the uncoating of the virus within the host cell endosome, a process dependent on the acidification of the virion interior. By blocking this channel, adamantane derivatives prevent the release of the viral genome into the cytoplasm, thereby halting replication.

Beyond direct viral targets, evidence suggests that adamantane derivatives can also modulate host cell signaling pathways to exert their antiviral effects.

-

Autophagy Modulation: Some adamantane compounds have been shown to induce autophagy, a cellular process of degradation and recycling of cellular components.[2] This can act as an innate antiviral mechanism by targeting viral components for degradation.

-

TLR4-MyD88-NF-κB Signaling Pathway Inhibition: Certain adamantane derivatives have demonstrated the ability to suppress the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is a key component of the innate immune response and can be activated by viral components, leading to the production of pro-inflammatory cytokines. By inhibiting this pathway, adamantane derivatives may reduce virus-induced inflammation.

Visualizations

Caption: Synthetic routes from this compound to antiviral precursors.

Caption: Mechanism of adamantane derivatives inhibiting the influenza A M2 proton channel.

Caption: Putative inhibition of the TLR4 signaling pathway by adamantane derivatives.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel adamantane-based antiviral agents. The straightforward synthesis of 1,3-diaminoadamantane and 1,3-bis(1,2,4-triazol-1-yl)adamantane opens avenues for the development of new therapeutics. While the primary antiviral mechanism of many adamantane derivatives against influenza A is the inhibition of the M2 proton channel, emerging evidence suggests that modulation of host cell signaling pathways, such as autophagy and TLR4 signaling, may also contribute to their antiviral effects. Further investigation into the specific antiviral activities and mechanisms of action of 1,3-disubstituted adamantane derivatives is warranted to fully realize their therapeutic potential.

References

- 1. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antiviral activity and preliminary clinical trials of a new adamantane compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Adamantane Dibromination

Welcome to the Technical Support Center for the optimization of adamantane dibromination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3-dibromoadamantane. Our goal is to help you achieve high yields and purity while minimizing the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the successful synthesis of this compound?

A1: The selective synthesis of this compound is primarily controlled by the choice of brominating agent, the type and amount of catalyst, reaction temperature, and reaction time. Unlike monobromination, which can be achieved by refluxing adamantane in bromine, dibromination requires a Lewis acid catalyst to facilitate the second substitution at a bridgehead position.[1][2]

Q2: What is the role of the Lewis acid catalyst in the dibromination of adamantane?

A2: A Lewis acid catalyst, such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃), is essential for achieving disubstitution.[1] The catalyst polarizes the bromine molecule (Br-Br), increasing its electrophilicity. This allows for the electrophilic attack on the adamantane cage, leading to the formation of a stable tertiary adamantyl cation and subsequent substitution of a second bromine atom at a different bridgehead position.[1]

Q3: Why does bromination occur selectively at the 1 and 3 positions?

A3: The adamantane cage has two types of carbon atoms: tertiary (bridgehead) and secondary. The tertiary positions (1, 3, 5, and 7) are more reactive towards electrophilic substitution because they can form more stable tertiary carbocation intermediates.[3] The initial bromination occurs at one of these bridgehead positions. The deactivating effect of the first bromine atom directs the second substitution to the most distant bridgehead position, which is the 3-position, to minimize steric hindrance and electronic repulsion.

Q4: What are the common side products in adamantane dibromination, and how can they be minimized?

A4: The most common side products are 1-bromoadamantane (under-reaction) and 1,3,5-tribromoadamantane (over-reaction).[1][4] To minimize 1-bromoadamantane, ensure the use of an active catalyst and sufficient reaction time.[1] To avoid the formation of 1,3,5-tribromoadamantane, it is crucial to control the reaction time and temperature, as prolonged reaction times or higher temperatures can promote further bromination.[4]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] TLC can be used to track the consumption of the starting material (adamantane) and the appearance of the mono- and di-brominated products. GC-MS provides a more detailed analysis of the product distribution, allowing for the quantification of different brominated species.[1]

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low yield of this compound with significant starting material remaining. | Inadequate catalyst activity or insufficient amount of catalyst. | Use a freshly prepared or purified Lewis acid catalyst. Ensure anhydrous conditions as moisture can deactivate the catalyst. Increase the catalyst loading incrementally.[1] |

| Insufficient reaction time or low temperature. | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.[1] Gradually increase the reaction temperature, but be cautious of promoting polybromination. | |

| Formation of a significant amount of 1,3,5-tribromoadamantane. | Reaction time is too long. | Carefully monitor the reaction progress and quench the reaction as soon as the desired product is maximized. Shorter reaction times are recommended to avoid trisubstitution.[4] |

| Reaction temperature is too high. | Perform the reaction at a lower temperature to improve selectivity for the disubstituted product. | |

| Presence of both 1-bromoadamantane and 1,3,5-tribromoadamantane in the product mixture. | Inhomogeneous reaction mixture or localized "hot spots." | Ensure efficient stirring throughout the reaction to maintain a uniform temperature and concentration of reagents. |

| Improper addition of reagents. | Add the brominating agent or catalyst portion-wise or via a dropping funnel to control the reaction rate and exotherm. | |

| Difficulty in purifying this compound from byproducts. | Similar polarities of brominated adamantanes. | Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for separation. Recrystallization from a suitable solvent like methanol or isopropanol can also be effective.[1][5] Multiple recrystallizations may be necessary. |

| The reaction does not initiate. | Inactive catalyst. | Ensure the Lewis acid catalyst is of high purity and has been stored under anhydrous conditions. |

| Presence of inhibitors. | Ensure all reagents and solvents are free from water and other impurities that could inhibit the reaction. |

Data Presentation

Table 1: Comparison of Reaction Conditions for Adamantane Dibromination

| Catalyst | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield of this compound (%) | Reference(s) |

| AlBr₃ | Bromine | Excess Bromine | Reflux | Not Specified | High | [4] |

| BBr₃/AlBr₃ (125:1) | Bromine | Excess Bromine | Not Specified | Not Specified | High Yield | [6] |

| Fe powder | Bromine | Excess Bromine | Room Temp | 1-2 h | >90 | [7] |

Experimental Protocols

Protocol 1: Synthesis of this compound using Aluminum Tribromide Catalyst [4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, add adamantane (e.g., 5 g, 0.037 mol) to an excess of bromine (e.g., 15 mL).

-

Initiation: Gently heat the mixture to approximately 65°C until the evolution of hydrogen bromide gas is observed (about 5 minutes).

-

Catalyst Addition: Remove the heat source and, with continued stirring, add freshly sublimed aluminum tribromide (e.g., 330 mg) in small portions over 15 minutes. Exercise caution as the reaction can be vigorous.

-

Reaction: Stir the mixture for an additional 5 minutes without external heating after the catalyst addition is complete.

-

Work-up: Quench the reaction by carefully pouring the mixture over ice. Add carbon tetrachloride to dissolve the product.

-

Purification: Wash the organic layer with a saturated solution of sodium bisulfite to remove excess bromine, followed by water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from methanol or isopropanol.[1]

Protocol 2: Synthesis of this compound using Iron Powder Catalyst [7]

-

Catalyst Preparation: To 280 mL of bromine in a round-bottom flask, add 7.00 g of iron powder and stir for 30 minutes at room temperature.

-

Reactant Addition: Cool the mixture in an ice bath. Add 96.0 g of adamantane in portions over 1 hour with efficient stirring.

-

Reaction: Stir the mixture for an additional hour at room temperature.

-

Work-up: Pour the reaction mixture into a mixture of 1 kg of crushed ice and 550 g of solid sodium sulfite. Stir until the brown color of bromine disappears.

-

Purification: Filter the solid product, wash with 5% HCl and then with water, and dry. The crude product can be purified by recrystallization from 2-propanol.[7]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting logic for adamantane dibromination.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

Technical Support Center: Synthesis of 1,3-Diaminoadamantane from 1,3-Dibromoadamantane

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the synthesis of 1,3-diaminoadamantane from 1,3-dibromoadamantane.

Frequently Asked Questions (FAQs)

Q1: What is the established method for synthesizing 1,3-diaminoadamantane from this compound?

A1: A common and effective method involves the amination of this compound with urea in a high-boiling point solvent like diphenyl ether, catalyzed by trifluoroacetic acid.[1] This is followed by a workup procedure involving acidification, neutralization, and extraction to isolate the final product.[1][2][3]

Q2: Why is trifluoroacetic acid (TFA) a necessary component in this reaction?

A2: Trifluoroacetic acid is crucial for the reaction to proceed.[1] It acts as a catalyst, facilitating the cleavage of the C-Br bonds in this compound to form a tertiary carbocation. This carbocation is then readily attacked by urea in a nucleophilic substitution (SN1) reaction.[1] Without TFA, the synthesis of 1,3-diaminoadamantane is unsuccessful.[1]